![molecular formula C4H6F2O B3393122 [(1S)-2,2-difluorocyclopropyl]methanol CAS No. 1887036-19-2](/img/structure/B3393122.png)
[(1S)-2,2-difluorocyclopropyl]methanol
説明
“[(1S)-2,2-difluorocyclopropyl]methanol” is a chemical compound with the molecular formula C4H6F2O . It has an average mass of 108.087 Da and a monoisotopic mass of 108.038673 Da .
Molecular Structure Analysis
The molecular structure of “[(1S)-2,2-difluorocyclopropyl]methanol” consists of 4 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“[(1S)-2,2-difluorocyclopropyl]methanol” is a liquid at room temperature . The compound is stored at room temperature and shipped at room temperature .科学的研究の応用
Hydrogen Production from Methanol
Methanol serves as a hydrogen carrier, facilitating high purity hydrogen production through various processes such as steam reforming, partial oxidation, and autothermal reforming. Innovations in catalyst development and reactor technology are crucial for improving the efficiency and sustainability of hydrogen production from methanol. Copper-based catalysts are popular for their high activity and selectivity, but they face challenges like deactivation and low stability. Novel reactor designs like porous copper fiber sintered-felt and monolith structures offer advantages in terms of surface area and energy efficiency. This research is instrumental in advancing the hydrogen-methanol economy, contributing to cleaner energy solutions (García et al., 2021).
Methanol in Fuel Cells
Direct methanol fuel cells (DMFCs) are emerging as a promising technology for various applications, albeit facing challenges such as methanol crossover, which affects efficiency. Understanding the influence of methanol crossover and developing methanol-impermeable polymer electrolytes are key areas of research. This work contributes to making DMFCs a viable alternative to internal combustion engines, thereby supporting the shift towards more sustainable energy sources (Heinzel & Barragán, 1999).
Methanol as a Chemical Marker in Transformers
Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. The generation of methanol and its correlation with the degradation of insulating paper offers a non-invasive method for monitoring transformer health. This application of methanol aids in the early detection of potential failures, enhancing the reliability and lifespan of power transformers (Jalbert et al., 2019).
Methanol as an Alternative Fuel
The use of methanol as an alternative fuel in spark ignition engines has been analyzed, showing that methanol fuels burn cleaner and more efficiently than traditional fuels, albeit with higher emissions of aldehydes. The review highlights the need for minor modifications to fuel systems for methanol use and points out the benefits of methanol's clean-burning properties, which contribute to lower emissions and a reduced environmental impact (Kowalewicz, 1993).
Safety and Hazards
The safety information for “[(1S)-2,2-difluorocyclopropyl]methanol” indicates that it is a hazardous substance. It has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .
特性
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSMTBBIZDHSG-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S)-2,2-difluorocyclopropyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



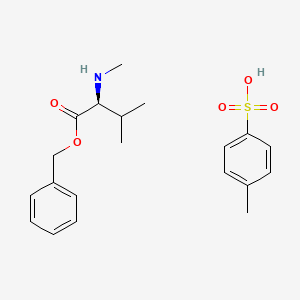

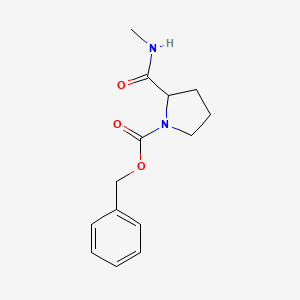

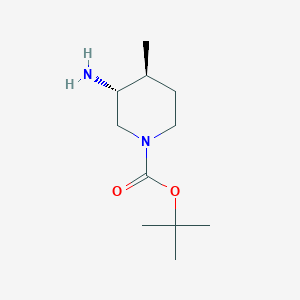
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-](/img/structure/B3393087.png)
![7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3393092.png)
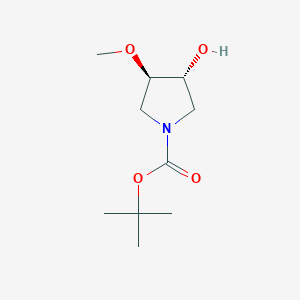

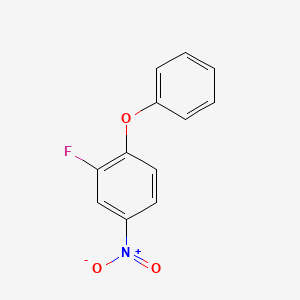
![1-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B3393127.png)
![(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid](/img/structure/B3393131.png)
![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393134.png)
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B3393137.png)